Cas no 2227783-52-8 (rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring an imidazole substituent, which confers unique steric and electronic properties. The compound's rac-(1R,2S) stereochemistry makes it valuable for studying stereoselective reactions or as an intermediate in asymmetric synthesis. The ethyl group on the imidazole ring enhances solubility in organic solvents, while the hydroxyl group provides a reactive site for further functionalization. This structural combination is particularly useful in medicinal chemistry for exploring bioactive molecules or in materials science for designing tailored ligands. Its well-defined stereochemistry and functional group versatility make it a practical building block for research applications requiring precise molecular control.
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol structure
2227783-52-8 structure
Product name:rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
CAS No:2227783-52-8
MF:C10H16N2O
Molecular Weight:180.246842384338
CID:6172882
PubChem ID:165786720

rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
    • 2227783-52-8
    • EN300-1634972
    • インチ: 1S/C10H16N2O/c1-2-12-6-9(11-7-12)8-4-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3/t8-,10+/m0/s1
    • InChIKey: RINPLLFVSBGPKM-WCBMZHEXSA-N
    • SMILES: O[C@@H]1CCC[C@H]1C1=CN(CC)C=N1

計算された属性

  • 精确分子量: 180.126263138g/mol
  • 同位素质量: 180.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 38Ų

rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1634972-1.0g
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
2227783-52-8
1g
$1315.0 2023-06-04
Enamine
EN300-1634972-0.25g
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
2227783-52-8
0.25g
$1209.0 2023-06-04
Enamine
EN300-1634972-5.0g
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
2227783-52-8
5g
$3812.0 2023-06-04
Enamine
EN300-1634972-0.05g
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
2227783-52-8
0.05g
$1104.0 2023-06-04
Enamine
EN300-1634972-5000mg
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
2227783-52-8
5000mg
$2235.0 2023-09-22
Enamine
EN300-1634972-10000mg
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
2227783-52-8
10000mg
$3315.0 2023-09-22
Enamine
EN300-1634972-0.1g
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
2227783-52-8
0.1g
$1157.0 2023-06-04
Enamine
EN300-1634972-0.5g
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
2227783-52-8
0.5g
$1262.0 2023-06-04
Enamine
EN300-1634972-10.0g
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
2227783-52-8
10g
$5652.0 2023-06-04
Enamine
EN300-1634972-250mg
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
2227783-52-8
250mg
$708.0 2023-09-22

rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol 関連文献

rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-olに関する追加情報

Research Briefing on rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol (CAS: 2227783-52-8)

In recent years, the compound rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol (CAS: 2227783-52-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopentanol derivative, featuring an imidazole moiety, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. The unique structural features of this compound, including its stereochemistry and heterocyclic components, make it a valuable candidate for drug discovery programs targeting various diseases.

Recent studies have focused on the synthesis and pharmacological evaluation of rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol. Advanced synthetic routes have been developed to improve the yield and enantiomeric purity of this compound, which is crucial for its pharmaceutical applications. Researchers have employed asymmetric catalysis and chiral resolution techniques to obtain the desired stereoisomers with high optical purity. The compound's molecular interactions with biological targets, particularly in the central nervous system, have been investigated using computational modeling and in vitro assays.

Pharmacological investigations have revealed that rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol exhibits interesting binding affinities for specific receptor subtypes. Preliminary data suggest potential applications in neurological disorders, with particular attention being paid to its modulatory effects on neurotransmitter systems. The compound's pharmacokinetic properties, including its metabolic stability and blood-brain barrier permeability, are currently under evaluation in preclinical models.

Structural-activity relationship (SAR) studies have been conducted to optimize the biological activity of rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol. Modifications to the imidazole ring and cyclopentanol moiety have yielded derivatives with improved potency and selectivity. These findings have important implications for the design of next-generation therapeutics in areas such as neuroinflammation and neurodegenerative diseases.

The safety profile of rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol has been assessed through comprehensive toxicological studies. Current data indicate a favorable therapeutic window, though further investigation is required to fully characterize its long-term effects. Regulatory considerations for this compound are being evaluated in light of its potential clinical applications.

In conclusion, rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol represents a promising scaffold for pharmaceutical development. Ongoing research continues to explore its full therapeutic potential, with several patent applications recently filed for related compounds and their medical uses. The scientific community anticipates that future studies will further elucidate the clinical relevance of this intriguing molecule.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd